GSK-2586881 is classified as a biologic drug, specifically a recombinant protein. It is derived from the human angiotensin-converting enzyme 2 gene, which has been expressed in a suitable host system for therapeutic use. The compound is part of ongoing research aimed at addressing various cardiovascular and respiratory conditions by modulating the renin-angiotensin system.
The synthesis of GSK-2586881 involves recombinant DNA technology, where the gene encoding human angiotensin-converting enzyme 2 is cloned into an expression vector. This vector is then introduced into a suitable host cell line, such as Chinese hamster ovary cells, which are commonly used for producing therapeutic proteins. The cells are cultured under controlled conditions to express the protein, followed by purification processes that typically include affinity chromatography and size-exclusion chromatography to isolate the active enzyme from other cellular components.
GSK-2586881 consists of a single polypeptide chain that mimics the structure of natural angiotensin-converting enzyme 2. The molecular weight of GSK-2586881 is approximately 90 kDa. Its structure features an active site that facilitates the cleavage of angiotensin II into angiotensin (1-7), which has vasodilatory properties. Detailed structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy would provide insights into its three-dimensional conformation and interaction with substrates.
GSK-2586881 primarily catalyzes the conversion of angiotensin II to angiotensin (1-7) through hydrolysis. This reaction plays a crucial role in regulating blood pressure and fluid balance. In clinical studies, administration of GSK-2586881 resulted in significant decreases in plasma levels of angiotensin II while increasing levels of angiotensin (1-7) and angiotensin (1-5), indicating its effectiveness in modulating the renin-angiotensin system. The compound's ability to reduce inflammatory markers such as interleukin-6 has also been noted in some studies, highlighting its potential broader therapeutic effects.
GSK-2586881 exerts its therapeutic effects by enhancing the activity of endogenous angiotensin-converting enzyme 2. This action leads to decreased levels of angiotensin II, a potent vasoconstrictor, while increasing levels of protective peptides like angiotensin (1-7). The resulting shift in balance promotes vasodilation, reduces blood pressure, and may alleviate pulmonary vascular resistance in patients with pulmonary arterial hypertension. Clinical trials have shown that GSK-2586881 can lead to improvements in hemodynamic parameters without causing significant adverse effects.
GSK-2586881 is characterized by several physical properties:
Chemical properties include:
GSK-2586881 has potential applications in treating various conditions related to cardiovascular health:
Ongoing studies continue to investigate additional therapeutic uses for GSK-2586881, particularly concerning diseases characterized by dysregulated renin-angiotensin system activity.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: